REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([NH2:21])=[N:6][CH:7]=[CH:8][C:9]=1[NH:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][N:12]=1)([O-])=O>CO.[Pd]>[F:20][C:17]([F:18])([F:19])[C:14]1[CH:15]=[CH:16][C:11]([NH:10][C:9]2[CH:8]=[CH:7][N:6]=[C:5]([NH2:21])[C:4]=2[NH2:1])=[N:12][CH:13]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filter the mixture through Celite
|
Type
|
WASH
|
Details
|
wash the Celite well with MeOH
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate under vacuum
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)NC1=C(C(=NC=C1)N)N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |